Product packaging for 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione(Cat. No.:CAS No. 5116-24-5)

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B045661
CAS No.: 5116-24-5
M. Wt: 258.23 g/mol
InChI Key: IPAVKOYJGUMINP-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2'-deoxyuridine (CAS 5116-24-5) is a recognized product of oxidative damage to DNA, serving as a critical biomarker for researchers investigating genotoxicity and oxidative stress. This modified nucleoside is of significant interest in studies focused on the mechanisms of DNA damage and repair, cancer research, and the aging process. As an oxidative lesion, 5-Hydroxymethyl-2'-deoxyuridine provides valuable insights into the impact of reactive oxygen species (ROS) and other oxidants on the integrity of the genome. Its formation and subsequent processing by cellular repair machinery are key areas of study for understanding how cells cope with endogenous and environmental stressors. Researchers utilize this compound as a standard in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the extent of oxidative damage in cellular DNA, enabling a deeper understanding of disease etiology and the evaluation of potential chemopreventive agents. Please note: This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O6 B045661 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione CAS No. 5116-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVKOYJGUMINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5116-24-5
Record name 5-Hydroxymethyl-2'-deoxyuridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Derivation and Endogenous Presence of 5 Hmdu

Ubiquity Across Diverse Biological Compartments and Organisms

Occurrence within Mammalian Cellular DNA (e.g., Hepatic, Leukocytic, Gametic)

5-Hydroxymethyl-2'-deoxyuridine (5-HMdU) is a modified nucleoside that has been detected in the DNA of various mammalian cells. Its presence is often associated with oxidative stress and DNA damage, but it also plays a role in normal cellular processes.

Hepatic DNA: Research has shown that 5-HMdU can be found in the hepatic DNA of rats. Its formation has been observed in response to oxidative stress induced by gamma irradiation and various chemical agents, including diethylnitrosamine, 2-acetylaminofluorene (B57845), and the peroxisome proliferator ciprofibrate. caymanchem.com This suggests that oxidative damage to the methyl group of thymidine (B127349) residues in DNA is a source of 5-HMdU in liver cells.

Leukocytic DNA: 5-HMdU has also been identified in human leukemic cell lines. medchemexpress.comnih.gov Studies have demonstrated its ability to inhibit the replication of these cells, indicating its potential as an antileukemic agent. medchemexpress.comnih.gov The compound's cytotoxicity in these cells is linked to its incorporation into their DNA. nih.gov Specifically, concentrations of 1.7-5.8 x 10⁻⁵ M 5-hydroxymethyl-2'-deoxyuridine were found to cause a fifty percent inhibition of cellular proliferation in seven different human leukemia cell lines. nih.gov In contrast, higher concentrations of 6-8 x 10⁻⁵ M were needed to achieve a similar level of inhibition in normal human PHA-stimulated peripheral blood lymphocytes. nih.gov

The presence of 5-hydroxymethyluracil (B14597) (5-hmU), the base component of 5-HMdU, is also linked to the activity of activated leukocytes, which generate reactive oxygen species that can lead to the oxidation of thymine (B56734) in DNA. nih.gov

Gametic DNA: While direct detection of 5-HMdU in gametic DNA is less documented in the provided search results, the fundamental processes of oxidative DNA damage are common to all cell types, including sperm and egg cells. Given that 5-HMdU is a product of oxidative damage to thymine, it is plausible that it exists in gametic DNA, particularly under conditions of oxidative stress.

The following table summarizes the key findings regarding the occurrence of 5-HMdU in mammalian cells:

Cell TypeContext of DetectionKey Findings
Hepatic Cells (Rat) Oxidative stress induced by gamma irradiation and chemical exposure. caymanchem.comFormation of 5-HMdU as a DNA adduct. caymanchem.com
Leukemic Cells (Human) In vitro studies on antileukemic properties. medchemexpress.comnih.govInhibition of cell replication at concentrations of 1.7-5.8 x 10⁻⁵ M. nih.gov
Lymphocytes (Human) Comparative cytotoxicity studies. nih.govRequired higher concentrations (6-8 x 10⁻⁵ M) for comparable inhibition to leukemic cells. nih.gov
Chinese Hamster Ovary (CHO) Cells Mutagenicity studies. nih.govIncorporation of 5-HMdU into DNA led to slight mutagenicity. nih.gov
Various Cancer Cell Lines Synergistic effects with other chemotherapy agents. caymanchem.comActs synergistically with 5-fluorouracil (B62378) against several cancer cell lines. caymanchem.com

Presence in Viral Genetic Material (e.g., SPO1 Phage DNA)

The DNA of certain bacteriophages, such as the Bacillus subtilis phage SPO1, contains 5-hydroxymethyluracil (hmUra) in place of thymine. nih.gov This substitution is a key feature of the viral genome. The phage encodes a specific protein, Transcription Factor 1 (TF1), which is a type II DNA-binding protein. nih.govnih.gov TF1 demonstrates a preferential binding to DNA that contains hmUra. nih.govnih.gov This selective binding is crucial for the regulation of transcription of the viral DNA. nih.gov Research has shown that TF1's site-specific binding is dependent on the presence of hmUra in the DNA, as it does not bind with the same specificity to DNA where thymine is present instead. nih.gov This indicates a co-evolution of the viral DNA modification and the proteins that interact with it.

Furthermore, some viruses have evolved enzymatic machinery to modify their DNA bases, likely as a defense mechanism against the host's restriction-modification systems. ebi.ac.uk This includes the phosphorylation of 5-hydroxymethyluracil (5hmdU) on the DNA, a step towards hypermodification of thymidine. ebi.ac.uk

Detection in Protozoan Genomes (e.g., Kinetoplastid Flagellates)

While the direct detection of 5-Hydroxymethyl-2'-deoxyuridine in the genomes of kinetoplastid flagellates is not explicitly detailed in the provided search results, the biology of these organisms suggests the potential for unique DNA modifications. Kinetoplastids are known for several unusual genomic features, including extensive mitochondrial RNA editing and a scarcity of introns. nih.gov The genomes of these protozoans, which include organisms like Trypanosoma, are a subject of ongoing research. nih.gov Given the diversity of DNA modifications found in other organisms, it is conceivable that modified bases like 5-HMdU or its derivatives could be present in the DNA of kinetoplastids, potentially playing roles in their unique genetic processes. However, further specific research is required to confirm the presence and function of 5-HMdU in these protozoan genomes.

Intracellular Fates and Cellular Dynamics of 5 Hmdu

Integration into Genomic DNA

Mechanisms of 5-HMdU Incorporation as a Thymidine (B127349) Analogue

5-Hydroxymethyl-2'-deoxyuridine (5-HMdU) is recognized as an analogue of thymidine and can be incorporated into DNA. nih.gov This process is facilitated by the cell's own machinery, particularly DNA polymerases, which mistake 5-HMdU for the natural nucleotide, thymidine, during DNA replication. nih.gov The structural similarity between 5-HMdU and thymidine allows it to be utilized as a substrate by these enzymes.

In some biological systems, such as certain bacteriophages, the incorporation of 5-HMdU is a programmed event. These phages have evolved mechanisms to fully replace thymidine with 5-hydroxymethyluracil (B14597) (5-hmUra) in their genomic DNA. nih.gov This is achieved through a pre-replicative pathway that eliminates deoxythymidine triphosphate (dTTP) from the available nucleotide pool and substitutes it with 5-hydroxymethyl-2'-deoxyuridine-5'-triphosphate (5-HMdUTP). nih.gov The phage's own DNA polymerase then incorporates the modified nucleotide into the newly synthesized DNA strands. nih.gov

Studies with cultured human cells, including normal and leukemic hematopoietic cells, have also demonstrated the incorporation of 5-HMdU into DNA. nih.gov However, the net incorporation in these cells has been observed to be low, suggesting that there are mechanisms in place to limit its presence in the genome. nih.gov The incorporation process can be blocked by inhibitors of DNA synthesis, such as hydroxyurea (B1673989) and aphidicolin, confirming that it occurs during DNA replication. nih.gov

Consequences for DNA Structural Integrity and Functional Activity

One of the primary consequences is the initiation of DNA repair mechanisms. The cell recognizes 5-hydroxymethyluracil (5-hmUra), the base component of 5-HMdU, as an abnormal or damaged base. nih.gov This triggers the base excision repair (BER) pathway, a key cellular defense against DNA damage. nih.govnih.gov The process begins with the action of a specific DNA glycosylase, known as 5-hmUra-DNA glycosylase, which recognizes and excises the 5-hmUra base from the DNA backbone. nih.govnih.gov

The subsequent repair process can lead to transient single-strand breaks in the DNA. If the incorporation of 5-HMdU is extensive, the ensuing repair can lead to a synergistic effect on the formation of chromatid gaps, breaks, and exchanges, ultimately affecting chromosome stability. nih.gov Furthermore, the repair process itself stimulates the synthesis of poly(ADP-ribose), a molecule involved in DNA repair signaling. nih.gov

Functionally, the presence of 5-HMdU in DNA has been shown to have mutagenic effects, albeit at a low frequency. aacrjournals.org It can cause base-pair substitutions and frameshift mutations. nih.gov The mutagenicity is thought to arise from the cell's processing of this modified base, rather than from the direct mispairing of 5-hmUra during subsequent rounds of replication. aacrjournals.org

Biochemical Transformations and Metabolites

Phosphorylation into 5-Hydroxymethyl-2'-deoxyuridine-5'-Triphosphate (5-HMdUTP)

For 5-HMdU to be incorporated into DNA, it must first be converted into its triphosphate form, 5-hydroxymethyl-2'-deoxyuridine-5'-triphosphate (5-HMdUTP). This phosphorylation is a critical activation step. In biological systems that actively utilize 5-HMdU, such as certain phages, a suite of metabolic enzymes is encoded to facilitate this conversion. nih.gov These phages effectively replace the host's dTTP pool with 5-HMdUTP. nih.gov

The synthesis of 5-HMdUTP is a key substrate for polymerase chain reaction (PCR)-based methods for creating DNA containing 5-hydroxymethyl modifications for research purposes. mdpi.com Various chemical synthesis routes have been developed to produce 5-HMdUTP and its analogue, 5-hydroxymethyl-2'-deoxycytidine triphosphate, for these applications. mdpi.comrsc.orgnih.gov These synthetic methods often start from related nucleosides and involve multiple protection and phosphorylation steps. nih.govnih.gov

Initial CompoundKey Synthesis StepFinal ProductReference
5-HMdU analoguePhosphorylation5-HMdUTP analogue mdpi.com
2'-deoxythymidineGram-scale synthesis optimization5-hydroxymethyl-2'-deoxycytidine triphosphate rsc.org
Cyanoethyl-protected 5-HMdUP(V)-N activation method5-hydroxymethyl-2'-deoxycytidine triphosphate nih.govnih.gov
5-iodo-2'-deoxyuridineSilyl protection and phosphitylationPhosphoramidite of 5-HMdC nih.gov

Catabolic Pathways Yielding 5-Hydroxymethyluracil (5-hmUra)

Once incorporated into DNA, the 5-HMdU residue, containing the base 5-hydroxymethyluracil (5-hmUra), is subject to cellular repair processes. The primary pathway for its removal is base excision repair, initiated by a specific 5-hmUra-DNA glycosylase. nih.govnih.gov This enzyme cleaves the N-glycosidic bond between the 5-hmUra base and the deoxyribose sugar, releasing the free base. nih.gov

The free 5-hmUra base can also be generated through other metabolic routes. For instance, it can arise from the oxidation of thymine (B56734) by reactive oxygen species or be formed through the deamination of 5-hydroxymethylcytosine (B124674) (5hmC), another modified DNA base. hmdb.canih.gov The enzyme thymine dioxygenase can also produce 5-hmUra from thymine. hmdb.ca

The catabolism of pyrimidine (B1678525) bases, including uracil, follows a well-defined pathway involving enzymes like dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and beta-ureidopropionase. pharmgkb.orgresearchgate.net While the specific downstream catabolic fate of 5-hmUra once excised from DNA is less detailed in the provided context, it is likely to enter similar degradation pathways as other pyrimidine bases.

Identification and Characterization of Associated Enzymatic Activities (e.g., Hydroxymethyldeoxyuridylate Phosphorylase)

Several key enzymatic activities are associated with the metabolism of 5-HMdU.

5-hmUra-DNA Glycosylase : This is a crucial enzyme in the base excision repair pathway that specifically recognizes and removes 5-hmUra from DNA. nih.govnih.gov Its activity is constitutive in mammalian cells and appears to be a differentiated function, as it is not typically found in bacteria or yeast. nih.gov The enzyme SMUG1 (single-stranded monofunctional uracil-DNA glycosylase 1) is known to remove 5-hydroxymethyluracil from both single- and double-stranded DNA. uu.nl

Thymidine Kinase : This enzyme can phosphorylate 5-HMdU, initiating its conversion to the triphosphate form. 5-HMdU has been shown to inhibit herpes simplex virus type 1 (HSV-1) pyrimidine 2'-deoxyribonucleoside kinase. caymanchem.commedchemexpress.com

DNA Polymerases : These enzymes are responsible for incorporating 5-HMdUTP into the DNA strand during replication. nih.gov

The term "hydroxymethyldeoxyuridylate phosphorylase" is not explicitly detailed in the provided search results as a distinct, characterized enzyme acting on 5-HMdU. However, the general class of phosphorylases, such as thymidine phosphorylase and uridine (B1682114) phosphorylase, are involved in the metabolism of nucleosides and could potentially play a role in the catabolism of 5-HMdU. pharmgkb.org

EnzymeFunctionSubstrate/ProductReference
5-hmUra-DNA GlycosylaseRemoves 5-hmUra from DNARecognizes 5-hmUra in DNA nih.govnih.gov
SMUG1Removes 5-hmUra from DNAActs on single- and double-stranded DNA uu.nl
Thymidine KinasePhosphorylates nucleosidesCan phosphorylate 5-HMdU caymanchem.commedchemexpress.com
DNA PolymeraseIncorporates nucleotides into DNAUses 5-HMdUTP as a substrate nih.gov

Cellular Export and Extracellular Detection of 5-hmUra

Following its excision from DNA during base excision repair, the free base 5-hydroxymethyluracil (5-hmUra) is subject to cellular transport mechanisms that can lead to its export into the extracellular space. The presence of 5-hmUra in bodily fluids has established it as a non-invasive biomarker for monitoring oxidative DNA damage and repair processes in vivo. nih.gov

The precise mechanisms for the cellular export of modified nucleobases like 5-hmUra are not fully elucidated but are thought to involve general cellular transport pathways. Cells employ several methods to move small molecules across the plasma membrane, including passive diffusion, facilitated diffusion, and active transport. nih.govbyjus.com Passive diffusion allows small, uncharged molecules to move across the membrane down their concentration gradient, while facilitated diffusion utilizes specific protein channels or carriers to transport molecules. byjus.comlibretexts.org Active transport requires energy to move substances against their concentration gradient. quora.comyoutube.com It is plausible that one or more of these systems contribute to the efflux of 5-hmUra from the cell into circulation. Additionally, cells release extracellular vesicles (EVs), such as exosomes, which can transport a variety of molecular cargo, including nucleic acids and proteins, and may play a role in clearing cellular waste products. nih.govnih.gov

Once exported from the cell, 5-hmUra can be detected and quantified in various biological fluids, most notably in urine. Its measurement in urine provides a valuable indicator of the whole body's rate of oxidative DNA damage and subsequent repair. nih.gov Analytical methods have been developed to accurately measure its concentration. A common and robust technique involves the initial separation of the modified base from other urine components using High-Performance Liquid Chromatography (HPLC), followed by quantification using Gas Chromatography-Mass Spectrometry (GC/MS) in selective ion monitoring mode. nih.gov This approach has been validated in human studies, demonstrating that 5-hmUra levels are stable in urine samples stored at -80°C for at least four months. nih.gov

Research has established baseline levels and variability of 5-hmUra excretion. Studies have noted inter-individual differences in excretion rates, though intra-individual variability tends to be low. nih.gov The levels of 5-hmUra in overnight or 24-hour urine samples are highly correlated, suggesting that collections over shorter, defined periods can provide reliable data for human studies. nih.gov The detection of 5-hmUra serves as a critical tool for assessing oxidative stress. nih.gov

Data Tables

Table 1: Reported Concentrations of 5-Hydroxymethyluracil (5-hmUra) in Human Urine

Reported ValueUnitSubject/ConditionSource
7.2 - 12.2nmoles / mmole creatinineAdult / Normal nih.gov
1.2 - 2.4nmoles / kg / dayAdult / Normal nih.gov
0.0052 ± 0.0026µmol / mmol creatinineAdult / Normal hmdb.ca

Genomic and Epigenetic Impact of 5 Hmdu

Role as a DNA Adduct and Mutagenic Agent

The presence of 5-HMdU in the DNA strand represents a form of DNA damage, classifying it as a DNA adduct. These adducts are chemical modifications to DNA that can disrupt normal cellular processes such as replication and transcription, potentially leading to mutations and cellular dysfunction. The biological significance of 5-HMdU is highlighted by its strong mutagenicity and its ability to trigger cellular defense mechanisms. nih.gov

The cellular machinery for maintaining genomic integrity recognizes 5-HMdU as an anomaly, initiating a cascade of events known as the DNA damage response (DDR). This complex network of signaling pathways is crucial for detecting DNA lesions, arresting the cell cycle to allow for repair, and activating specific DNA repair mechanisms. nih.govwikipedia.orgrndsystems.com The cell employs various strategies to counteract the deleterious effects of DNA damage, including the activation of key protein kinases like ATM and ATR, which in turn orchestrate the downstream signaling events. rndsystems.com

The primary repair mechanism for excising 5-HMdU from the genome is base excision repair (BER). This pathway is initiated by a specific DNA glycosylase, which recognizes the modified base and cleaves the N-glycosidic bond, removing the damaged base. Subsequent enzymatic steps then restore the correct DNA sequence. However, the repair process itself can sometimes lead to the formation of more detrimental intermediates, such as single-strand breaks, which if not properly managed, can be converted into double-strand breaks, the most severe form of DNA damage. nih.gov Research has shown that the inhibition of enzymes involved in suppressing the genomic incorporation of 5-HMdU can lead to an increase in BER intermediates, highlighting the delicate balance of the repair process. nih.gov

The mutagenic properties of 5-HMdU have been extensively studied in various model systems, revealing its capacity to induce a spectrum of genetic alterations. Its incorporation into DNA can lead to mispairing during replication, resulting in permanent changes to the DNA sequence. aacrjournals.org

5-HMdU has been demonstrated to cause base-pair substitution mutations, which involve the replacement of one nucleotide with another. nih.gov Studies using Salmonella typhimurium strains have shown that 5-HMdU can induce reversions in strains that are sensitive to mutagens causing base-pair substitutions at both guanine-cytosine (G-C) and adenine-thymine (A-T) sites. nih.gov For instance, it causes his+ revertants in strain TA100, which predominantly reverts through base-pair substitutions at G-C sites, and in strains TA102 and TA104, which can revert via substitutions at A-T base pairs. nih.gov The mechanism is thought to involve the potential for the 5-hydroxymethyl group to alter the hydrogen bonding properties of the uracil base, leading to misincorporation of incorrect nucleotides by DNA polymerase during replication. aacrjournals.org

Salmonella typhimurium StrainPredominant Mutation TypeEffect of 5-HMdU
TA100Base-pair substitution at G-C sitesCauses his+ revertants nih.gov
TA102Base-pair substitution at A-T sitesCauses his+ revertants nih.gov
TA104Base-pair substitution at A-T sitesCauses his+ revertants nih.gov

In addition to base-pair substitutions, 5-HMdU can also induce frameshift mutations, which involve the insertion or deletion of one or more nucleotides, thereby altering the reading frame of the genetic code. nih.gov Research has shown that 5-HMdU causes reversions in the Salmonella typhimurium strain TA97, which is primarily sensitive to frameshift mutations at G-C rich sequences. nih.gov This suggests that the presence of 5-HMdU in DNA can destabilize the DNA helix in a way that promotes slippage of the DNA polymerase during replication, leading to the addition or removal of nucleotides. However, it does not cause reversions in another frameshift-sensitive strain, TA98, indicating some specificity in its mutagenic action. nih.gov

Salmonella typhimurium StrainPredominant Mutation TypeEffect of 5-HMdU
TA97Frameshift mutation at G-C sitesCauses his+ revertants nih.gov
TA98Frameshift mutationDoes not cause reversion nih.gov

Beyond point mutations and frameshifts, 5-HMdU has also been shown to cause suppressor mutations. nih.gov A suppressor mutation is a second mutation that alleviates or reverts the phenotypic effects of an already existing mutation. This indicates that the genetic alterations induced by 5-HMdU are not limited to the site of the initial lesion but can also have broader, compensatory effects on the genome. The ability of 5-HMdU to be incorporated into the DNA of Salmonella typhimurium TA100 and subsequently cause suppressor mutations highlights its complex and multifaceted impact on genomic integrity. nih.gov

A striking biological effect of 5-HMdU is its ability to induce the lytic cycle of lysogenic bacteriophages. nih.gov Lysogenic phages, such as the lambda prophage in Escherichia coli, can integrate their genetic material into the host bacterium's chromosome and remain dormant. khanacademy.org This dormant state, known as lysogeny, can be disrupted by various cellular stresses, including DNA damage, leading to the activation of the phage's lytic cycle, which culminates in the production of new phage particles and the lysis of the host cell. khanacademy.orgnih.gov

5-HMdU has been identified as a strong inducer of the lambda prophage in Escherichia coli WP2s(lambda). nih.gov This induction is likely triggered by the cellular DNA damage response initiated by the presence of 5-HMdU in the bacterial genome. The SOS response, a global response to DNA damage in bacteria, plays a crucial role in the induction of many prophages. The accumulation of DNA damage, such as that caused by 5-HMdU, activates the RecA protein, which in turn mediates the cleavage of the lambda repressor protein (cI), the key protein responsible for maintaining the lysogenic state. The inactivation of the repressor allows for the expression of the phage's lytic genes, leading to viral replication and cell lysis. The potent prophage-inducing capability of 5-HMdU further underscores its biological significance as a DNA damaging agent. nih.gov

DNA Repair Mechanisms Engaged by 5-HMdU Lesions

The presence of 5-hydroxymethyl-2'-deoxyuridine (5-HMdU) in DNA, an oxidized form of thymidine (B127349), triggers cellular DNA repair mechanisms to maintain genomic integrity. The primary pathway responsible for excising this lesion is the Base Excision Repair (BER) pathway. oup.comnih.govresearchgate.net BER is a highly conserved cellular defense mechanism that corrects small, non-helix-distorting base lesions that arise from oxidation, deamination, and alkylation. nih.govmdpi.com The process is initiated by a specialized class of enzymes known as DNA glycosylases, which recognize and remove the damaged or incorrect base by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone. nih.govyoutube.com This action creates an apurinic/apyrimidinic (AP) or abasic site, which is a key intermediate in the BER pathway. nih.gov Subsequent enzymatic steps then process the AP site to restore the original DNA sequence.

Concerted Action of Specific DNA Glycosylases (e.g., Single-Strand Selective Monofunctional DNA Glycosylase (SMUG1))

While several DNA glycosylases can remove uracil and its derivatives from DNA, the Single-Strand Selective Monofunctional DNA Glycosylase 1 (SMUG1) is identified as the principal enzyme responsible for recognizing and excising 5-HMdU. nih.govoup.com Mouse embryonic fibroblasts lacking the Smug1 gene were found to be deficient in 5-HMdU excision activity, underscoring SMUG1's critical role. nih.gov

SMUG1 is a monofunctional glycosylase, meaning it only possesses base-removal activity and does not have an associated lyase function to cleave the DNA backbone. nih.gov Although its name suggests a preference for single-stranded DNA, SMUG1 efficiently processes lesions in both single-stranded and double-stranded DNA. pitt.edunih.gov Structurally, SMUG1 features a unique "helical wedge" that aids in substrate recognition by distorting the DNA helix to improve access to the lesion. nih.govnih.gov

A significant characteristic of SMUG1's enzymatic action is product inhibition. nih.govoup.com It binds more tightly to the abasic site product than to the original 5-HMdU lesion. oup.com This strong product binding leads to a slow enzymatic turnover, which could potentially stall the repair process. nih.govoup.com This limitation highlights the need for other cellular factors to facilitate the efficient progression of BER. nih.gov

Regulatory Interplay with DNA Damage-Binding Proteins (e.g., UV-Damaged DNA-Binding Protein (UV-DDB))

Recent research has uncovered a non-canonical role for the UV-Damaged DNA-Binding Protein (UV-DDB) complex in the BER of oxidative lesions, including 5-HMdU. oup.comnih.gov UV-DDB, a heterodimer composed of DDB1 and DDB2 subunits, is traditionally known for its function in global genome nucleotide excision repair (GG-NER), where it recognizes bulky, helix-distorting lesions caused by UV radiation. oup.comncsu.edu However, studies now show that UV-DDB also acts as a damage sensor for 5-HMdU and actively participates in its repair by stimulating the activity of SMUG1. oup.comnih.gov

Biochemical studies have demonstrated that the UV-DDB complex directly enhances the catalytic efficiency of SMUG1. In the presence of UV-DDB, the rate of 5-HMdU excision by SMUG1 is stimulated by four to five-fold. oup.comnih.govresearchgate.netewha.ac.kr This stimulation is crucial for overcoming the inherent product inhibition of SMUG1. By facilitating the removal of SMUG1 from the abasic site, UV-DDB allows for increased enzymatic turnover and more efficient repair. oup.compitt.edu The stimulatory effect is dependent on the concentration of UV-DDB, reaching a maximum at an optimal molar ratio. oup.com

The regulatory role of UV-DDB is intrinsically linked to its ability to bind to DNA containing 5-HMdU and to influence the interaction of SMUG1 with its product. Electrophoretic mobility shift assays have shown that UV-DDB binds with a higher affinity to DNA containing a 5-HMdU lesion compared to undamaged DNA. nih.govnih.gov This affinity is particularly enhanced for 5-HMdU when it is mispaired with guanine (5-hmdU:dG). nih.gov

Binding Affinity of UV-DDB to Various DNA Substrates
DNA SubstrateApparent Equilibrium Dissociation Constant (Kd) (nM)
undamaged125 ± 9.1
dU:dA58 ± 6.2
5-hmdU:dA67 ± 3.8
dU:dG21 ± 1.5
5-hmdU:dG27 ± 1.9

This table displays the apparent equilibrium dissociation constants (Kd) for the binding of the UV-DDB protein to 37 base-pair duplex oligonucleotides containing different base pairs. A lower Kd value indicates a higher binding affinity. The data, derived from electrophoretic mobility shift assays, show that UV-DDB has a significantly higher affinity for DNA containing uracil (dU) or 5-hydroxymethyluracil (B14597) (5-hmdU), especially when mispaired with guanine (G), compared to undamaged DNA. oup.com This suggests a role for UV-DDB in recognizing these specific lesions to initiate repair.

The cooperative action between UV-DDB and SMUG1 is supported by evidence of their direct, albeit transient, interaction at the site of damage within the cell nucleus. Immunofluorescence experiments in human cells treated with 5-HMdU show that DDB2, a subunit of the UV-DDB complex, relocates to form distinct nuclear foci. oup.comresearchgate.netewha.ac.kr These DDB2 foci significantly co-localize with SMUG1, indicating that both proteins are recruited to the same subcellular locations following the induction of 5-HMdU lesions. oup.comnih.govresearchgate.net

Further evidence from proximity ligation assays (PLA) confirms a direct and transient interaction between DDB2 and SMUG1 within the cellular environment. researchgate.net Single-molecule studies also support these findings, demonstrating that while UV-DDB and SMUG1 can co-localize at abasic sites, the interactions are short-lived. nih.gov This transient association is characteristic of an efficient hand-off mechanism, where UV-DDB identifies the lesion and recruits or stabilizes SMUG1, stimulates its activity, and then facilitates its release to allow the next steps of the BER pathway to proceed.

Consequences for Poly(ADP-ribose) Synthesis and Cellular Nicotinamide Adenine Dinucleotide (NAD) Homeostasis

The presence of 5-Hydroxymethyl-2'-deoxyuridine (5-HMdU) in the genome can trigger a significant cellular response that impacts Poly(ADP-ribose) polymerase (PARP) activity and, consequently, the cellular balance of Nicotinamide Adenine Dinucleotide (NAD+). 5-HMdU is recognized by the base excision repair (BER) pathway, a key DNA repair mechanism. The initiation of BER involves the recruitment of PARP1 to the site of the lesion.

Upon recruitment, PARP1 becomes activated and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process consumes NAD+ as a substrate. In situations where there is an accumulation of 5-HMdU, the persistent activation of PARP1 can lead to a substantial depletion of the cellular NAD+ pool. This depletion has wide-ranging consequences for cellular metabolism, as NAD+ is a critical cofactor for numerous enzymes involved in redox reactions and energy production. The excessive retention of PARP1 at these BER intermediates can also physically hinder subsequent repair steps and other DNA transactions. nih.gov

Influence on Replication Fork Stability and Genomic Integrity in Context of DNA Repair Deficiencies (e.g., FANCD2)

The impact of 5-HMdU on genomic stability is particularly pronounced in cells with deficiencies in certain DNA repair pathways, such as the Fanconi Anemia (FA) pathway. The FA protein FANCD2 plays a crucial role in maintaining the stability of replication forks, especially when they encounter DNA lesions. nih.gov

Research has shown that the absence of functional FANCD2 renders cells highly sensitive to the genotoxic effects of 5-HMdU. nih.gov The incorporation of 5-HMdU into the DNA of FANCD2-deficient cells leads to:

Replication Fork Impairment: The presence of 5-HMdU and the subsequent BER intermediates with trapped PARP1 can cause replication forks to stall and collapse. nih.gov In the absence of FANCD2, which is critical for protecting and restarting stalled forks, this leads to a significant increase in replication stress. biorxiv.org

Increased Chromosomal Aberrations: The collapse of replication forks can result in the formation of DNA double-strand breaks, which if not repaired properly, can lead to chromosomal rearrangements and genomic instability. nih.gov

Cell Viability Loss: The culmination of DNA damage, replication stress, and genomic instability ultimately leads to a decrease in cell viability in FANCD2-deficient cells exposed to 5-HMdU. nih.govnih.gov

Interestingly, the detrimental effects of 5-HMdU in the absence of FANCD2 are linked to the activity of PARP1. Studies have demonstrated that in cells lacking both FANCD2 and PARP1, the replication fork defects and sensitivity to 5-HMdU are not observed. nih.govnih.gov This suggests that it is the persistent trapping of PARP1 at the sites of 5-HMdU repair that is the primary driver of replication fork instability and genomic damage in this context. nih.gov

Cellular ContextEffect of 5-HMdU on Replication ForkConsequence for Genomic Integrity
Wild-Type Cells Minor, transient stalling; efficient repairMaintained
FANCD2-deficient Significant impairment, stalling, and collapseIncreased chromosomal aberrations, instability
FANCD2 and PARP1-deficient No significant replication fork defectsMaintained

Epigenetic Regulation and Gene Expression Modulation

Beyond its role as a DNA lesion, emerging evidence suggests that 5-HMdU may also function as an epigenetic marker, influencing gene expression through various mechanisms.

Crosstalk with Active DNA Demethylation Cascades

5-HMdU is intricately linked to the process of active DNA demethylation. This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes, which oxidize 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). wikipedia.orgresearchgate.net 5hmC can then be further oxidized or deaminated. Deamination of 5hmC by enzymes such as Activation-Induced Deaminase (AID) results in the formation of 5-hydroxymethyluracil (5hmU), which is the base component of 5-HMdU. nih.govresearchgate.net

The presence of 5-HMdU in DNA, arising from this pathway, can be seen as an intermediate step in the removal of a methyl group from cytosine. The subsequent removal of 5-HMdU by the BER pathway and its replacement with an unmethylated cytosine completes the demethylation process. This dynamic interplay highlights a significant crosstalk between DNA repair and epigenetic regulation.

Implications for DNA Replication Fidelity and RNA Polymerase II Transcription Kinetics

The presence of 5-HMdU in a DNA template can have direct consequences for both DNA replication and transcription. During DNA replication, the modified base may be misread by DNA polymerases, potentially leading to mutations if not repaired. nih.gov

In the context of transcription, the impact of 5-HMdU appears to be context-dependent. In vitro studies using bacterial RNA polymerase have shown that the presence of 5-hydroxymethyluracil in a promoter region can either enhance or inhibit transcription, depending on the specific promoter sequence. rsc.org For instance, a strong enhancement of transcription was observed from a DNA template containing the Pveg promoter, while a decrease was seen with the rrnB P1 promoter. rsc.org This suggests that 5-HMdU could act as an epigenetic mark that modulates the kinetics of RNA Polymerase II transcription.

Differential Binding of Transcriptional Proteins to 5-HMdU-Containing DNA Sequences

The hydroxymethyl group at the 5th position of the uracil base introduces a chemical modification in the major groove of the DNA double helix. This can alter the binding affinity of various DNA-binding proteins, including transcription factors.

Research has indicated that the replacement of the methyl group in thymine (B56734) (which is structurally similar to uracil) with a hydroxymethyl group can significantly decrease the binding of transcription factors like AP-1. nih.gov Conversely, some proteins involved in chromatin remodeling have been shown to be recruited by 5-hydroxymethyluracil. researchgate.net For example, the SRA domain of Uhrf1, a key factor in DNA maintenance methylation, can bind to DNA containing 5-hydroxymethylcytosine, a related modification. nih.gov It is plausible that specific "reader" proteins exist that recognize and bind to 5-HMdU, thereby mediating its downstream effects on gene expression. Studies on the bacteriophage SPO1 have shown that numerous transcriptional proteins preferentially bind to DNA containing 5-HMdU. nih.govoup.com

Protein/Protein FamilyInteraction with 5-HMdU or related modificationsPotential Functional Consequence
AP-1 Transcription Factor Decreased binding affinityAltered regulation of target genes
Chromatin Remodeling Proteins Potential recruitmentChanges in chromatin structure and accessibility
Bacteriophage SPO1 Transcriptional Proteins Preferential bindingRegulation of phage gene expression
Uhrf1 (SRA domain) Binds to 5-hydroxymethylcytosineRole in DNA methylation maintenance and recognition of modified bases

Hypothesized Regulatory Functions within the Paternal Epigenome

A striking finding is the significantly higher level of 5-HMdU in sperm DNA compared to somatic cells like leukocytes. oup.comoup.com After fertilization, the paternal genome undergoes a rapid and widespread process of active DNA demethylation. youtube.com This process is crucial for erasing epigenetic memory from the sperm and establishing totipotency in the early embryo.

The high concentration of 5-HMdU in sperm has led to the hypothesis that it plays a key regulatory role in the paternal epigenome. oup.com It is proposed that 5-HMdU may act as a pre-programmed epigenetic mark that facilitates the extensive demethylation of the paternal genome immediately following fertilization. The presence of this modification could signal the recruitment of the necessary enzymatic machinery for demethylation and chromatin remodeling in the zygote. This would ensure the proper epigenetic reprogramming required for early embryonic development. oup.com

Investigational Applications and Research Oriented Clinical Correlates of 5 Hmdu

Utility as a Biomarker for Systemic Oxidative Stress and DNA Oxidative Damage

5-Hydroxymethyl-2'-deoxyuridine (5-HMdU) is a product of oxidative damage to the methyl group of thymidine (B127349) in DNA. Its formation can be initiated by hydroxyl radicals, which can be generated by various endogenous and exogenous sources. nih.govnih.gov The presence of 5-HMdU in DNA is considered a reliable biomarker of systemic oxidative stress and oxidative DNA damage. nih.govumw.edu.pl

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. ROS can damage various cellular components, including DNA, leading to the formation of modified bases like 5-HMdU. nih.gov The level of 5-HMdU in cellular DNA, therefore, reflects the net effect of oxidative insults and the capacity of cellular repair mechanisms. aacrjournals.org

Research has demonstrated the utility of measuring 5-HMdU levels in various biological samples, such as peripheral blood cells and tissues, to assess the extent of oxidative DNA damage in different populations and conditions. nih.govnih.gov For instance, studies have shown that exposure to ionizing radiation and certain chemical carcinogens can induce the formation of 5-HMdU in the liver. nih.gov Furthermore, lifestyle factors, such as diet, may influence systemic oxidative stress levels, as evidenced by changes in 5-HMdU levels in response to dietary interventions. nih.gov

The analysis of 5-HMdU provides a valuable tool for researchers to investigate the role of oxidative stress in the etiology and progression of various diseases, including cancer. nih.govpsu.edu

Association with Carcinogenesis and Cancer Risk Stratification

Elevated levels of 5-HMdU have been increasingly associated with the process of carcinogenesis and may serve as a potential biomarker for cancer risk stratification. psu.edunih.gov Oxidative DNA damage, as indicated by the presence of 5-HMdU, is considered a key factor in the initiation and promotion of cancer. nih.gov

Diagnostic Modality for Breast Cancer Predisposition

Research has specifically pointed to the potential of 5-HMdU as a biomarker for breast cancer. Studies have found significantly higher levels of 5-HMdU in the DNA of peripheral blood cells from breast cancer patients compared to healthy controls. nih.gov These elevated levels suggest that systemic oxidative stress may play a role in the development of breast cancer. aacrjournals.org

Furthermore, increased levels of 5-HMdU have been observed not only in patients with invasive breast cancer but also in individuals with high-risk breast lesions, such as atypical hyperplasia and carcinoma in situ. aacrjournals.org This finding is significant as these lesions are considered precursors to invasive cancer, implying that oxidative DNA damage may be an early event in breast carcinogenesis. aacrjournals.org

The measurement of 5-HMdU in blood DNA could, therefore, be a potential tool for identifying women at an increased risk of developing breast cancer. aacrjournals.orgnih.gov

Characterization of Elevated Levels in Specific Pathological Conditions and Cell Lineages

Elevated levels of 5-HMdU are not limited to breast cancer and have been observed in other pathological conditions and specific cell types. For example, research has shown increased 5-HMdU levels in the hepatic DNA of rats treated with carcinogens like diethylnitrosamine and 2-acetylaminofluorene (B57845). nih.govcaymanchem.com

In the context of cancer, studies have also investigated 5-HMdU levels in different cancer cell lines. For instance, MCF-7 breast cancer cells have been shown to have higher endogenous levels of 5-HMdU compared to the non-transformed MCF-10A breast epithelial cell line. nih.gov Furthermore, treatment with hydrogen peroxide, an oxidizing agent, led to a greater induction of 5-HMdU in the MCF-7 cells. nih.gov

Beyond cancer, the related modified base, 5-hydroxymethylcytosine (B124674) (5-hmC), has been found to be globally reduced in several cancers, while in other conditions like diffuse intrinsic pontine glioma and systemic lupus erythematosus, increased levels of 5-hmC have been reported in specific cell types. nih.govnih.govnih.gov While distinct from 5-HMdU, the study of 5-hmC provides further evidence of the role of DNA modifications in various disease states.

Analysis of Autoantibodies Against 5-HMdU as Research Markers

The presence of autoantibodies (aAbs) against oxidatively damaged DNA, including 5-HMdU, in human serum has emerged as another promising area of research for cancer risk assessment. psu.edunih.gov The formation of these autoantibodies is thought to be a response to the increased presence of oxidatively damaged DNA, which can be recognized by the immune system as foreign. psu.edu

Correlations with Defined Cancer Risk Factors (e.g., Tobacco Exposure, Alcohol Consumption, Glutathione S-Transferase M1 Genotype)

Studies have explored the association between anti-5-HMdU aAb levels and various cancer risk factors.

Tobacco Exposure: In heavy smokers, women have been found to have significantly higher levels of anti-5-HMdU aAbs compared to men, even after adjusting for the number of cigarettes smoked per day. nih.gov These elevated antibody titers in female smokers, particularly those under 50, may suggest a heightened susceptibility to smoking-induced DNA damage. nih.gov

Alcohol Consumption: Research has indicated a significant association between higher alcohol consumption and increased titers of anti-5-HMdU aAbs. nih.gov However, one controlled feeding study in postmenopausal women did not find a significant increase in these autoantibodies after moderate alcohol supplementation for eight weeks, suggesting that the duration of exposure might be a critical factor. nih.gov

Glutathione S-Transferase M1 (GSTM1) Genotype: The GSTM1 gene is involved in the detoxification of carcinogens. Individuals with a null genotype (lacking a functional GSTM1 gene) who are current smokers have been shown to have greater anti-5-HMdU aAb titers compared to smokers with the active gene. nih.gov This suggests that a reduced capacity to detoxify harmful substances from tobacco smoke may lead to increased oxidative DNA damage and a subsequent immune response.

Risk FactorAssociation with Anti-5-HMdU AutoantibodiesStudy Population
Tobacco Smoking Higher levels in female heavy smokers compared to males. nih.govHeavy smokers nih.gov
Alcohol Consumption Significantly greater titers in individuals with high alcohol consumption. nih.govPopulation-based cohort nih.gov
GSTM1 Null Genotype Greater titers in current smokers lacking the GSTM1 gene. nih.govPopulation-based cohort nih.gov

Associations with Chronic Inflammatory Disorders and Heavy Metal Exposure

The presence of anti-5-HMdU autoantibodies has also been linked to conditions characterized by chronic inflammation and exposure to certain environmental toxins.

Chronic Inflammatory Disorders: Elevated levels of anti-5-HMdU aAbs have been observed in individuals with chronic inflammatory diseases. psu.edunih.gov Chronic inflammation is a known risk factor for cancer, and the presence of these autoantibodies may reflect the ongoing oxidative stress associated with these conditions. psu.edu The link between inflammation and cancer is further supported by the observation of increased 5-HMdU in inflammatory settings. psu.edu

Heavy Metal Exposure: Exposure to heavy metals is a known health hazard that can induce oxidative stress. nih.gov Studies have investigated the relationship between exposure to heavy metals like cadmium (Cd) and lead (Pb) and DNA methylation patterns, which are related to the processes that can lead to the formation of modified bases like 5-HMdU. nih.gov While direct studies on the association between heavy metal exposure and anti-5-HMdU autoantibody levels are less common, the established role of heavy metals in inducing oxidative stress suggests a potential link. nih.gov

Immunological Responses to Oxidative DNA Modifications

The presence of 5-hydroxymethyl-2'-deoxyuridine (5-HMdU), a product of oxidative damage to thymidine in DNA, can elicit specific immunological responses. The body's immune system can recognize this modified nucleoside as a foreign or altered-self component, leading to the production of autoantibodies.

Research has demonstrated that human sera can contain autoantibodies (aAbs) that specifically recognize 5-HMdU. nih.gov These anti-5-HMdU aAbs are considered potential biomarkers of systemic oxidative stress and the subsequent biological reaction to this damage. aacrjournals.org Elevated levels of these autoantibodies have been detected in the sera of patients with various chronic inflammatory and autoimmune diseases, such as Systemic Lupus Erythematosus (SLE). nih.govnih.gov In SLE, a condition characterized by the production of a wide array of autoantibodies against nuclear components, it is hypothesized that increased production of oxidants leads to the oxidation of DNA bases, which in turn creates antigenic determinants that provoke an immune response. nih.gov

Studies have shown that the titers of anti-5-HMdU antibodies are significantly higher in individuals with these inflammatory conditions compared to healthy controls. nih.gov These antibodies are predominantly of the IgM isotype. nih.gov The formation of these autoantibodies suggests a breakdown in immune tolerance to modified self-DNA, a hallmark of autoimmune disorders. nih.gov The accumulation of endogenous DNA damage, driven by factors like oxidative stress, is thought to play a role in the pathogenesis and progression of such diseases. nih.govencyclopedia.pub

Furthermore, the levels of anti-5-HMdU autoantibodies have been associated with certain lifestyle factors and genetic predispositions. For instance, high alcohol consumption and smoking (particularly in individuals with a null GSTM1 genotype) have been linked to higher titers of these autoantibodies. aacrjournals.orgnih.gov Conversely, an inverse association has been observed between body fatness and antibody titers in men. aacrjournals.orgnih.gov These findings suggest that both environmental exposures and individual genetic makeup can influence the immunological response to oxidative DNA damage.

Investigational Studies on Dietary Interventions and Their Impact on 5-HMdU Levels (e.g., Caloric Restriction Regimens)

Dietary factors, including total energy and fat intake, are known to modulate levels of oxidative stress, which may, in turn, affect the incidence of oxidative DNA damage. nih.gov Investigational studies have begun to explore the impact of specific dietary interventions on the levels of 5-HMdU in DNA, although direct research on caloric restriction regimens and their specific effect on 5-HMdU is limited.

One key intervention trial investigated the effects of low-fat and low-energy diets on 5-HMdU levels in the DNA of premenopausal women over a 12-week period. nih.gov The study randomly assigned participants to one of four groups: a control group, a low-fat diet group, a low-energy diet group, or a combination low-fat/low-energy diet group. nih.gov While the levels of 5-HMdU declined over time in all four arms of the study, including the control group, the decreases were not significantly more substantial in the dietary intervention groups. nih.govtandfonline.com However, a notable finding was that the proportion of women who showed any decrease in 5-HMdU levels at the end of the 12 weeks, compared to their baseline levels, was significantly greater in the groups assigned to an intervention diet. nih.govtandfonline.com

Proportion of Participants with Decreased 5-HMdU Levels After 12 Weeks

Dietary GroupPercentage of Women with Decreased 5-HMdU Levels
Any Intervention Diet (Low-Fat, Low-Energy, or Combination)79%
Control Diet50%

The researchers suggested that the modest effect of the low-fat and low-energy diets on 5-HMdU levels might be because the study participants were healthy women not selected for high cancer risk, who may have had low baseline levels of DNA damage that were not easily lowered further by dietary changes. nih.govtandfonline.com

While direct evidence linking caloric restriction to 5-HMdU levels is scarce, broader research supports the role of diet in modulating oxidative DNA damage. Studies in rodents have shown that both low-fat and calorie-restricted diets can lead to decreased levels of oxidative DNA damage. capes.gov.br Furthermore, long-term caloric restriction has been found to reduce oxidative DNA damage in the brains of aging monkeys. nih.gov Conversely, high-fat diets have been shown to alter DNA hydroxymethylation, a related epigenetic modification, in the hearts of mice, which is associated with increased oxidative stress. nih.govnih.gov These findings collectively suggest that dietary interventions, particularly those involving caloric and fat restriction, can influence pathways related to oxidative stress and DNA integrity, though more specific research is needed to fully elucidate the impact on 5-HMdU levels in humans.

Analytical and Experimental Methodologies for 5 Hmdu Research

Synthetic Approaches and Derivatization Strategies for Research Purposes

The generation of 5-HMdU and its derivatives for research applications is achieved through various synthetic pathways. One common method involves the treatment of 5-hydroxymethyluracil (B14597) with trimethylchlorosilane and triethylamine (B128534) to produce 2,4,5-tris(trimethylsilyl)-5-oxymethyluracil. cdnsciencepub.comcapes.gov.br This intermediate can then be condensed with 3,5-di-(O-p-toluoyl)-2-deoxy-D-ribofuranosyl chloride to yield an anomeric mixture of the protected nucleosides, from which the desired β-anomer of 5-HMdU can be isolated. cdnsciencepub.comcapes.gov.br Another approach involves the tosylation of 5-HMdU, which can lead to the formation of mono- and ditosyl nucleosides. These can be further converted to other derivatives, such as 5-(azidomethyl)-2'-deoxyuridine. nih.gov A more selective synthesis utilizes the formation of 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine as an intermediate, followed by displacement of the bromine with a desired functional group and subsequent deacetylation. nih.gov

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC/MS), derivatization is a critical step. A widely used method involves room temperature derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane in acetonitrile. tandfonline.comtandfonline.comnih.gov This technique is milder than older methods that required high temperatures and avoids the use of acid, which can cause degradation of the analyte. tandfonline.comtandfonline.comnih.gov This silylation process results in the cleavage of the deoxysugar from pyrimidine (B1678525) deoxynucleosides, allowing for the analysis of the derivatized DNA bases. tandfonline.com

Quantitative Methodologies for 5-HMdU Determination

Accurate quantification of 5-HMdU is crucial for understanding its biological significance. Several analytical techniques have been developed and refined for this purpose, each with its own advantages and limitations.

Application of Liquid Chromatography with Ultraviolet Detection (LC-UV)

Liquid chromatography with ultraviolet (UV) detection is a more traditional method for the analysis of nucleosides. While it can be used for the quantification of various compounds, its application to 5-HMdU can be challenging due to potential interference from other components in the biological matrix that absorb at similar wavelengths. mdpi.com Sample preparation for LC-UV analysis often involves deproteinization of the sample, followed by drying and resuspension in a suitable solvent before injection into the HPLC system. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) Techniques for Modified DNA Bases

Gas chromatography-mass spectrometry (GC/MS) offers a robust method for the analysis of modified DNA bases like 5-HMdU, particularly when dealing with issues of oxidative DNA damage. tandfonline.comnih.gov A key advantage of GC/MS is its high sensitivity and specificity. Prior to analysis, the DNA is typically hydrolyzed, and the resulting nucleosides are derivatized. tandfonline.com The derivatization with agents like BSTFA makes the compounds volatile enough for GC analysis. tandfonline.comtandfonline.comnih.gov The mass spectrometer then allows for the identification and quantification of the specific derivatized base. For instance, the derivatized 5-HMdU can be monitored using specific mass-to-charge ratio (m/z) values for the molecular ion and its fragments. tandfonline.com

AnalyteDerivatization ReagentKey Mass-to-Charge Ratios (m/z) for MonitoringRetention Time (min)
5-HMdUBSTFA + 1% TMCS358/3626.3
Thymidine (B127349)BSTFA + 1% TMCS270/2744.1

Table based on data from Djuric et al. (1991) as cited in a 1999 study. tandfonline.com

Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of modified nucleosides due to its exceptional sensitivity and selectivity. acs.orgnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, often utilizing multiple reaction monitoring (MRM) for highly specific quantification. nih.gov

A significant advantage of LC-MS/MS is its ability to simultaneously quantify multiple DNA modifications in a single run. nih.govnih.gov This is particularly important in the field of epigenetics, where the interplay between different modifications, such as 5-methylcytosine (B146107) (5mC) and its oxidized derivatives including 5-hydroxymethylcytosine (B124674) (5hmC), is of great interest. nih.govnih.gov To enhance sensitivity and improve chromatographic separation, chemical derivatization strategies are sometimes employed prior to LC-MS/MS analysis. acs.org For example, derivatization with agents like 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-one (BDAPE) can significantly increase the detection sensitivity for cytosine modifications. acs.org

LC-MS/MS is also a powerful tool for monitoring the activity of enzymes involved in the metabolism of modified nucleosides. For instance, a highly sensitive and selective LC-MS/MS method has been developed to quantify the in vitro activity of J-binding protein 1 (JBP1). researchgate.netnih.gov This enzyme catalyzes the conversion of thymine (B56734) to 5-hydroxymethyluracil, the first step in the synthesis of base J. researchgate.netnih.gov By measuring the formation of 5-HMdU in an in vitro assay using synthetic oligonucleotide substrates, researchers can study the biochemical properties of JBPs and screen for potential inhibitors. researchgate.netnih.gov

Cellular and Molecular Functional Assays

A variety of sophisticated cellular and molecular assays are employed to elucidate the biological significance of 5-hydroxymethyl-2'-deoxyuridine (5-HMdU). These methodologies allow researchers to investigate its effects on cellular processes, its interaction with cellular machinery, and its impact on DNA-protein dynamics.

In Vitro Assessments of Cellular Growth Inhibition

The cytotoxic and cytostatic properties of 5-HMdU are primarily evaluated through in vitro cellular growth inhibition assays. These assays are fundamental in determining the compound's potential as a therapeutic agent by measuring its ability to suppress the proliferation of cancer cell lines. A common method involves the incubation of cancer cells with varying concentrations of 5-HMdU over a period of time, followed by an assessment of cell viability.

One widely used technique is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. medchemexpress.com Another approach is to quantify the incorporation of labeled precursors into macromolecules, such as [U-14C]-L-leucine for protein synthesis, to assess cellular proliferation. nih.gov The concentration of 5-HMdU that inhibits cellular growth by 50% is known as the IC50 value, a key parameter for comparing the compound's potency across different cell lines. medchemexpress.com

Research has demonstrated that 5-HMdU inhibits the replication of several human leukemia cell lines with IC50 values ranging from 1.7 to 5.8 µM. medchemexpress.comnih.gov In murine leukemia cells (L5178Y), significant growth inhibition has also been observed. medchemexpress.com Furthermore, studies have shown that 5-HMdU can inhibit the replication of Sarcoma 180 and Ehrlich ascites carcinoma cells with ED50 values (effective dose for 50% inhibition) of 8.5 and 4 µM, respectively. medchemexpress.com Higher concentrations, around 6-8 x 10⁻⁵ M, were needed to achieve similar inhibition in human PHA-stimulated peripheral blood lymphocytes. nih.gov

Table 1: In Vitro Cellular Growth Inhibition by 5-Hydroxymethyl-2'-deoxyuridine

Cell Line Assay Type Parameter Value (µM) Citation
Human Leukemia Cell Lines (various) [U-14C]-L-leucine incorporation IC50 1.7 - 5.8 medchemexpress.comnih.gov
Sarcoma 180 Not specified ED50 8.5 medchemexpress.com
Ehrlich Ascites Carcinoma Not specified ED50 4 medchemexpress.com
Human MT4 (HIV-1 infected) RT activity IC50 > 130 medchemexpress.com
Human MT4 (cytotoxicity) MTT assay IC50 > 130 medchemexpress.com
Human Acute Promyelocytic Leukemia Not specified Dose-dependent toxicity 10 - 100 medchemexpress.com

Direct Measurement of 5-HMdU DNA Incorporation

To understand the mechanism of action of 5-HMdU, it is crucial to determine whether it is incorporated into the DNA of treated cells. This is typically achieved by using a radiolabeled version of the compound, such as [2-¹⁴C]5-hydroxymethyl-2'-deoxyuridine. nih.gov Following incubation of cells with the labeled 5-HMdU, genomic DNA is isolated, and the amount of radioactivity is measured to quantify the extent of incorporation.

Studies utilizing this method have shown that the net incorporation of [2-¹⁴C]5-HMdU into the DNA of hematopoietic cells is relatively low. nih.gov This suggests that its cytotoxic effects may not be solely due to its presence in the DNA strand. The low level of incorporation has led to the hypothesis that a DNA repair mechanism may be actively removing 5-hydroxymethyluracil (5-hmU), the base corresponding to 5-HMdU, from the DNA. nih.govnih.gov

More advanced techniques like gas chromatography/mass spectrometry (GC/MS) can also be used to quantify 5-hmU in DNA. nih.gov However, challenges exist with this method, as the acid hydrolysis step required for sample preparation can lead to the derivatization of the hydroxymethyl group, potentially resulting in an underestimation of the actual levels of 5-hmU in the DNA. nih.gov To overcome this, methods involving the selective glucosylation of 5-hmU residues followed by enrichment and quantification have been developed. This approach allows for a more accurate measurement of 5-hmU levels in the genome. nih.gov

Immunofluorescence and Subcellular Co-localization Studies

Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific molecules, including modified DNA bases like 5-hydroxymethylcytosine (5-hmC), a related modified pyrimidine. This technique can be adapted to study 5-hmU in DNA. The process involves using a primary antibody that specifically recognizes 5-hmU within the cell, followed by a secondary antibody conjugated to a fluorescent dye. This allows for the visualization of the location of 5-hmU within the cell using a fluorescence microscope.

Co-localization studies take this a step further by simultaneously staining for 5-hmU and another protein of interest. This allows researchers to determine if 5-hmU is found in the same subcellular compartments as specific proteins involved in processes like DNA replication, repair, or transcription. For instance, studies on the related modification 5-hmC have shown its co-localization with nestin-expressing stem cell populations in mouse embryos and its enrichment in neuronal progenitors. nih.gov By observing the spatial overlap of the fluorescent signals, scientists can infer potential functional interactions. These types of studies have revealed that 5-hmC is often associated with histone modifications linked to active enhancers and accessible chromatin. nih.gov

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interactions

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study the interactions between proteins and DNA. wikipedia.orgresearchgate.net The principle of EMSA is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. nih.govlicorbio.com This difference in migration speed results in a "shift" in the position of the DNA band on the gel.

To study the effect of 5-HMdU incorporation on DNA-protein interactions, synthetic DNA probes containing 5-hmU at specific positions can be used. These probes are typically labeled with a radioactive isotope (like ³²P) or a fluorescent tag for detection. nih.govyoutube.com The labeled probe is incubated with a protein or a nuclear extract containing a mixture of proteins. researchgate.net The resulting mixture is then separated by gel electrophoresis, and the positions of the DNA bands are visualized. numberanalytics.com

By comparing the mobility of the 5-hmU-containing DNA probe in the presence and absence of the protein, researchers can determine if the protein binds to the modified DNA. Competition assays, where an excess of unlabeled DNA (either with or without the 5-hmU modification) is added to the reaction, can be used to assess the specificity of the interaction. wikipedia.orgresearchgate.net A "supershift" assay, which involves adding an antibody specific to the protein of interest, can be used to confirm the identity of the protein in the DNA-protein complex. wikipedia.org

Table 2: Key Components and Variations of EMSA for 5-HMdU Studies

Component/Variation Description Purpose in 5-HMdU Research Citation
Labeled DNA Probe A short DNA fragment containing 5-hmU, tagged with a radioactive or fluorescent marker. To visualize the DNA and its complexes with proteins. nih.govlicorbio.com
Protein/Nuclear Extract Purified protein or a mixture of proteins isolated from the cell nucleus. To test for binding to the 5-hmU-containing DNA probe. researchgate.net
Competition Assay Addition of unlabeled DNA to the binding reaction. To determine the specificity of the protein's interaction with the 5-hmU-containing DNA. wikipedia.orgresearchgate.net

| Supershift Assay | Addition of an antibody that specifically binds to the protein of interest. | To identify the specific protein that is binding to the 5-hmU-containing DNA. | wikipedia.org |

Single-Molecule Biophysical Analyses

Single-molecule biophysical techniques offer unprecedented opportunities to study the effects of DNA modifications like 5-hmU at the level of individual molecules. These methods can provide detailed information about how the presence of 5-hmU in a DNA strand affects its physical properties and its interactions with proteins.

One such technique is nanopore sequencing . In this method, a single strand of DNA is passed through a tiny protein pore, and the changes in the ionic current are measured. nih.govnih.gov Since the size and chemical properties of each nucleotide base affect the current in a unique way, the DNA sequence can be determined. DNA modifications like 5-hmU can cause characteristic disruptions in the current, allowing for their direct detection and mapping on a DNA molecule. nih.govnih.gov While much of the development in this area has focused on 5-hydroxymethylcytosine (5-hmC), the principles are applicable to 5-hmU as well. nih.govworktribe.com

Another powerful single-molecule technique is Single-Molecule, Real-Time (SMRT) sequencing . This method observes a single DNA polymerase molecule as it synthesizes a complementary strand to a DNA template. The incorporation of each nucleotide is detected in real-time. The presence of a modified base like 5-hmU in the template strand can alter the kinetics of the polymerase, providing a signature for its detection. nih.gov

These single-molecule approaches can reveal:

The precise location of 5-hmU within a DNA sequence.

The frequency of 5-hmU incorporation.

The influence of 5-hmU on the local DNA structure and flexibility.

The effect of 5-hmU on the binding and translocation of DNA-binding proteins, such as polymerases and transcription factors.

Proximity Ligation Assays for Detecting Protein Complexes

The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for detecting protein-protein interactions and protein-DNA interactions in situ, within the context of the cell. nih.govsigmaaldrich.com This technique allows for the visualization of interactions at endogenous protein levels. nih.gov

To investigate the protein complexes that form at sites of 5-hmU in the genome, a variation of PLA can be employed. The basic principle involves the use of two primary antibodies: one that specifically recognizes 5-hmU in DNA, and another that targets a protein suspected of interacting with this modified base. sigmaaldrich.comyoutube.com

The steps of a PLA experiment to detect protein complexes at 5-hmU sites are as follows:

Cells are fixed and permeabilized to allow antibody access.

The cells are incubated with the two primary antibodies (anti-5-hmU and anti-protein of interest).

Secondary antibodies, each linked to a short DNA oligonucleotide (PLA probes), are added. These secondary antibodies bind to the primary antibodies.

If the two primary antibodies are in close proximity (typically less than 40 nm), the attached DNA oligonucleotides can be joined together by a ligase to form a circular DNA molecule. nih.govsigmaaldrich.com

This circular DNA molecule then serves as a template for rolling-circle amplification, generating a long, concatemeric DNA product. sigmaaldrich.com

This amplified DNA is then detected using fluorescently labeled probes, and the resulting signal appears as a distinct fluorescent spot. youtube.com

Each fluorescent spot represents a single instance of the interaction between 5-hmU and the protein of interest. By counting the number of spots per cell, researchers can quantify the extent of the interaction. This method is particularly valuable for identifying the components of the cellular machinery that recognize and respond to the presence of 5-hmU in the genome, providing insights into its role in processes like DNA repair and transcriptional regulation.

Genetic and Transcriptional Analysis Techniques

The study of 5-Hydroxymethyl-2'-deoxyuridine (5-HMdU) and its biological consequences relies on a variety of sophisticated genetic and transcriptional analysis techniques. These methodologies are crucial for elucidating the mutagenic potential of this DNA lesion, understanding its impact on gene expression, and identifying genetic factors that may influence its metabolic processing and repair.

Mutagenicity Testing in Bacterial and Mammalian Cell Models

Mutagenicity testing is a cornerstone of 5-HMdU research, aiming to determine its capacity to induce genetic mutations. These assays are performed in both bacterial and mammalian cell systems to provide a comprehensive assessment of its genotoxic potential.

One of the most widely used methods for assessing the mutagenic properties of chemical compounds is the bacterial reverse mutation assay, commonly known as the Ames test. wikipedia.orgyoutube.com This test utilizes specific strains of bacteria, such as Salmonella typhimurium, that are auxotrophic for a particular amino acid, for instance, histidine. wikipedia.orgyoutube.com These strains carry a mutation that renders them unable to synthesize this essential amino acid. The assay measures the ability of a test substance to cause a reverse mutation, or reversion, which restores the gene's function and allows the bacteria to grow on a histidine-deficient medium. wikipedia.orgyoutube.com The number of revertant colonies is indicative of the mutagenic potency of the substance. wikipedia.org

In the context of 5-HMdU, studies have compared its mutagenicity to related compounds. For example, in Salmonella typhimurium strain TA100, 5-HMdU has been shown to be mutagenic, although less potent than its precursor, 5-hydroperoxymethyl-2'-deoxyuridine (B1205968) (5-hpmdU). nih.gov

CompoundConcentration (nmoles/plate)Fold Increase in Revertants (TA100)
5-hpmdU504-fold
5-HMdU 10005-fold
Data derived from a study on the mutagenicity of 5-hpmdU and its decomposition products in Salmonella typhimurium. nih.gov

In mammalian cells, mutagenicity assays often involve the use of specific genetic loci to quantify the induction of mutations. For instance, studies in Chinese hamster V79 cells have investigated the mutagenicity of 5-HMdU by measuring mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) and Na+/K+ ATPase (ouabain-resistance) gene loci. nih.gov When V79 cells were cultured with 5-HMdU, leading to the incorporation of 5-hydroxymethyluracil (5-hmUra) into their DNA, a slight but detectable increase in mutations was observed at the thioguanine-resistant locus (indicative of HPRT mutations). nih.gov

Cell LineGenetic Locus5-hmUra Substitution in DNA (residues/thymine)Mutagenicity
Chinese Hamster V79Thioguanine-resistant (HPRT)1/500 to 1/5,000Slight mutagenicity
Chinese Hamster V79Ouabain-resistant (Na+/K+ ATPase)1/500 to 1/5,000No significant mutagenicity
Data from a study on the mutagenicity of 5-HMdU in Chinese hamster cells. nih.gov

The frequency of mutations induced by 5-HMdU incorporation was determined to be approximately 1 per 30,000 5-hmUra residues in the HPRT target gene. nih.gov This low frequency suggests that while 5-HMdU is weakly mutagenic, it may not be a primary contributor to the mutagenicity associated with ionizing radiation, which also produces this lesion. nih.gov

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Gene Expression Profiling

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a powerful and sensitive technique used to measure the expression levels of specific genes. This methodology is instrumental in understanding how the presence of 5-HMdU in the genome can alter cellular transcription profiles, particularly of genes involved in DNA repair, cell cycle control, and apoptosis.

The RT-qPCR process involves two main steps. First, the total RNA is extracted from cells that have been exposed to 5-HMdU. This RNA is then reverse transcribed into complementary DNA (cDNA) using the enzyme reverse transcriptase. nih.gov The resulting cDNA serves as a template for the second step, which is the quantitative PCR (qPCR) amplification. nih.gov In qPCR, the amplification of a specific target gene is monitored in real-time using fluorescent dyes or probes. youtube.com The point at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq), which is inversely proportional to the initial amount of target mRNA. youtube.com

To investigate the impact of 5-HMdU, researchers would typically analyze the expression of a panel of genes. This panel would likely include genes encoding for DNA glycosylases that recognize and remove 5-hmUra from DNA, such as the thymine-DNA glycosylase (TDG). nih.gov Additionally, genes involved in the broader base excision repair (BER) pathway, such as AP endonuclease 1 (APE1), DNA polymerase beta (POLB), and DNA ligase III (LIG3), would be of interest. clinicalgate.com Furthermore, genes related to cell cycle checkpoints (e.g., p53, p21) and apoptosis (e.g., BAX, BCL-2) would also be profiled to assess the cellular response to 5-HMdU-induced DNA damage.

The relative expression of these target genes is typically normalized to the expression of one or more stable reference genes (also known as housekeeping genes) to correct for variations in the amount of starting RNA and the efficiency of the reverse transcription reaction. youtube.com The results are often presented as a fold change in gene expression in 5-HMdU-treated cells compared to untreated control cells.

Gene CategoryPotential Target Genes for RT-qPCR Analysis
DNA GlycosylasesSMUG1, TDG, UNG
Base Excision Repair (BER)APE1, POLB, LIG3, PARP1
Cell Cycle Controlp53, p21 (CDKN1A), GADD45A
ApoptosisBAX, BCL-2, Caspase-3
This table presents a hypothetical selection of genes that would be relevant for RT-qPCR analysis in the context of 5-HMdU research.

By employing RT-qPCR, researchers can gain valuable insights into the cellular signaling pathways that are activated in response to the presence of 5-HMdU in the genome.

Genotyping for Related Metabolic and Repair Enzymes

Individual differences in the susceptibility to the genotoxic effects of 5-HMdU can be influenced by genetic variations, or polymorphisms, in the genes that encode for metabolic and DNA repair enzymes. Genotyping techniques are employed to identify these variations and to investigate their potential functional consequences.

The primary pathway for the removal of 5-hmUra from DNA is the base excision repair (BER) pathway. clinicalgate.com The initial and most critical step in this pathway is the recognition and excision of the damaged base by a specific DNA glycosylase. clinicalgate.com Therefore, genotyping efforts in 5-HMdU research would logically focus on the genes encoding for these enzymes.

Common genotyping methods include polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP), TaqMan SNP genotyping assays, and direct DNA sequencing. These techniques allow for the identification of single nucleotide polymorphisms (SNPs) and other genetic variations within the coding or regulatory regions of the target genes.

GeneEncoded EnzymePotential Role in 5-HMdU Metabolism/Repair
TDGThymine-DNA GlycosylaseRecognizes and removes 5-hmUra from DNA. nih.gov
SMUG1Single-strand-selective Monofunctional Uracil-DNA GlycosylaseAlso exhibits activity towards 5-hmUra.
APE1AP Endonuclease 1Processes the abasic site created after glycosylase action. clinicalgate.com
POLBDNA Polymerase BetaFills the single-nucleotide gap during BER. clinicalgate.com
LIG3DNA Ligase IIISeals the final nick in the DNA backbone. clinicalgate.com
This table lists key enzymes involved in the BER pathway relevant to 5-HMdU repair and their corresponding genes, which are primary candidates for genotyping studies.

By correlating specific genotypes with cellular phenotypes, such as the efficiency of 5-HMdU repair or the level of induced mutations, researchers can determine whether certain genetic variants are associated with an increased or decreased risk of adverse outcomes following exposure to agents that generate 5-HMdU. This information is crucial for understanding inter-individual variability in response to DNA damage and for identifying susceptible populations.

Prospective Research Directions and Uncharted Territories in 5 Hmdu Studies

Identification of Novel Regulatory Roles and Biological Functions

While historically viewed as a byproduct of DNA damage, recent scientific inquiry suggests that 5-HMdU may possess intrinsic regulatory functions. The paradigm shift in understanding its close relative, 5-hydroxymethylcytosine (B124674) (5hmC), from a mere intermediate in DNA demethylation to a stable epigenetic mark with significant gene regulatory roles, has prompted a re-evaluation of 5-HMdU. nih.govresearchgate.net Future research is anticipated to focus on whether 5-HMdU can also act as a stable informational molecule within the genome. Investigations into its potential to influence protein-DNA interactions, alter local chromatin structure, and modulate gene expression are critical next steps. A key area of exploration will be to determine if specific "reader" proteins can recognize and bind to 5-HMdU, thereby initiating downstream signaling cascades or altering cellular processes. Furthermore, its potential role as a marker for irreversibly damaged cells warrants deeper investigation to understand the cellular decision-making processes it might influence, such as apoptosis or senescence. medchemexpress.com

Further Elucidation of Intricate Interactions within DNA Repair Networks

The presence of 5-HMdU in DNA is a direct consequence of oxidative stress, immediately implicating it in the complex web of DNA repair pathways. While it is known that base excision repair (BER) is a primary mechanism for its removal, the intricate interplay with other repair networks remains an area of active research. Studies have indicated that in response to DNA damage, kinases such as ATR and ATM can activate TET enzymes, which are involved in the oxidation of methylcytosines. nih.govnih.gov This suggests a coordinated response between DNA damage signaling and the modification of DNA bases.

Future investigations will likely focus on dissecting the precise choreography of repair protein recruitment to sites of 5-HMdU. A central question is whether 5-HMdU is simply a substrate for repair or if it actively signals and prioritizes certain repair pathways over others. For instance, the enzyme thymine (B56734) DNA glycosylase is known to cleave oxidized pyrimidine (B1678525) nucleosides, but its efficiency and preference for 5-HMdU in the context of other DNA lesions are not fully understood. acs.org Exploring the crosstalk between BER and other pathways, such as nucleotide excision repair (NER) or homologous recombination, in the presence of 5-HMdU could reveal novel layers of regulation in the maintenance of genome stability. grantome.comyoutube.com

Innovation in High-Throughput and Ultrasensitive Analytical Platforms for 5-HMdU Quantification

Advancements in our understanding of 5-HMdU's biological roles are intrinsically linked to our ability to accurately and sensitively detect and quantify it. A variety of analytical techniques have been developed, each with its own advantages and limitations. Innovations in this area are crucial for enabling more precise and large-scale studies.

Current methods for the detection of hydroxymethylated nucleosides include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and enzyme-linked immunosorbent assays (ELISA). epigenie.com More advanced techniques are continually being developed to enhance sensitivity and throughput. For instance, a direct injection mass spectrometry (DI-MS) platform has been shown to provide rapid and accurate quantification of global DNA modifications. nih.gov Furthermore, ultrasensitive methods like 5hmC-MIQuant, which combines MnO2 oxidation with chemical labeling and HPLC-tandem mass spectrometry (HPLC-MS/MS), have achieved remarkable detection limits in the attomolar range from low-input DNA samples. nih.gov Chemical derivatization techniques have also been employed to significantly boost the detection sensitivities of cytosine modifications in LC-ESI-MS/MS analysis. acs.org

The table below summarizes some of the key analytical platforms used for the quantification of 5-HMdU and related modified nucleosides.

Analytical PlatformPrincipleKey AdvantagesDetection LimitReference
HPLC with UV or EC Detection Chromatographic separation followed by ultraviolet or electrochemical detection.Relatively low cost and wide availability.Picomole to femtomole range. epigenie.com
LC-MS/MS Liquid chromatography separation coupled with tandem mass spectrometry for high specificity.High sensitivity and specificity; can quantify multiple modifications simultaneously.Femtomole to attomole range. acs.org
Direct Injection Mass Spectrometry (DI-MS) Direct infusion of digested DNA into a mass spectrometer without chromatographic separation.High throughput (<1 min per sample), overcomes chromatographic bias.Comparable to nanoLC-MS for some modifications. nih.gov
5hmC-MIQuant (HPLC-MS/MS based) MnO2 oxidation and chemical labeling prior to HPLC-MS/MS.Ultrasensitive, suitable for low-input DNA (e.g., cfDNA).As low as 14 amol. nih.gov
ELISA Antibody-based detection of the modified nucleoside.Simple, fast, and suitable for high-throughput screening of global levels.Dependent on antibody affinity and specificity. epigenie.com

Future innovations will likely focus on single-cell and single-molecule detection methods to understand the heterogeneity of 5-HMdU distribution within cell populations. The development of non-invasive methods for quantifying 5-HMdU in circulating cell-free DNA (cfDNA) also holds great promise for its use as a biomarker in clinical settings. nih.gov

Exploration of 5-HMdU Dynamics in Cellular Senescence and Organismal Aging Processes

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in both tumor suppression and the aging process. nih.gov A growing body of evidence suggests a strong link between DNA damage and the induction of senescence. mdpi.comaginganddisease.org Given that 5-HMdU is a marker of oxidative DNA damage, its accumulation could be a key trigger or contributor to the senescent phenotype.

Prospective research in this area will aim to elucidate the specific role of 5-HMdU in the signaling pathways that lead to senescence. It is crucial to distinguish whether the mere presence of 5-HMdU is sufficient to induce senescence or if it is the cell's attempt to repair this lesion that triggers the irreversible growth arrest. Studies have shown that senescent cells accumulate with age in various tissues, and factors secreted by these cells can contribute to age-related pathologies. nih.gov Investigating the levels of 5-HMdU in different tissues and cell types as a function of age could provide valuable insights into the mechanisms of organismal aging. nih.govresearchgate.net Furthermore, exploring the interplay between 5-HMdU, telomere biology, and the inflammatory environment associated with senescence (the senescence-associated secretory phenotype or SASP) will be a critical avenue for future research. mdpi.com

Investigation of Synergistic Biological Effects with Other Compounds in Experimental Models

The potential of 5-HMdU to modulate cellular responses to therapeutic agents is a promising area for translational research. Understanding how the presence of this modified nucleoside in DNA affects the efficacy of chemotherapeutic drugs or other compounds could lead to the development of novel combination therapies.

A notable example of this is the observed synergistic effect between 5-HMdU and the widely used chemotherapy drug 5-fluorouracil (B62378) (5-FU). caymanchem.com Research has demonstrated that 5-HMdU enhances the cytotoxicity of 5-FU in various cancer cell lines. caymanchem.com The proposed mechanism for this synergy involves the modulation of nucleotide metabolism and the potentiation of 5-FU's cytotoxic effects.

The table below presents research findings on the synergistic effects of 5-HMdU with 5-fluorouracil.

Cell LinesObservationPotential MechanismReference
HT-29 (colon cancer), HCT116 (colon cancer), PANC-1 (pancreatic cancer), EKVX (lung cancer)5-HMdU acts synergistically with 5-fluorouracil (5-FU) to enhance cytotoxicity.Modulation of nucleotide metabolism, potentiation of 5-FU's cytotoxic effects. caymanchem.com
WI38 (normal embryonic lung fibroblasts)No synergistic effect observed.Suggests a degree of selectivity towards cancer cells. caymanchem.com

Future studies should expand on these findings to explore the synergistic potential of 5-HMdU with a broader range of compounds, including other chemotherapeutic agents, targeted therapies, and radiation. Investigating the molecular basis of these interactions in various experimental models, from cell culture to animal models, will be crucial. For instance, it has been shown that treatment with compounds like diethylnitrosamine and 2-acetylaminofluorene (B57845) can induce the formation of 5-HMdU in rat liver DNA. nih.gov Exploring how this induced damage interacts with subsequent therapeutic interventions could provide valuable preclinical data. The ultimate goal is to leverage these synergistic effects to improve treatment outcomes and potentially reduce the required doses of toxic therapeutic agents.

Q & A

Q. What methods are available for quantifying 5-Hydroxymethyl-2'-deoxyuridine (HOMedU) in DNA, and how do they address challenges like incomplete nucleotide release?

Answer: LC-MS/MS is the gold standard for HOMedU quantification. Key methodological steps include:

  • Internal Standardization : Use deoxycytidine (dC) as an internal correction factor to account for incomplete nucleotide release during DNA digestion. The molar ratio of HOMedU/dC normalizes data .
  • Chromatographic Separation : Employ silica columns (e.g., Waters Nova-Pak) with gradient elution to resolve HOMedU from dT and dJ. Negative ion mode enhances HOMedU sensitivity, while positive mode optimizes dT/dC detection .
  • DNA Handling : For dsDNA, heat denaturation (95°C for 3 minutes) followed by rapid cooling improves digestion efficiency. ssDNA avoids this step, simplifying workflow .

Q. What is the biological significance of HOMedU in genomic DNA?

Answer: HOMedU has dual roles:

  • Enzymatic Regulation : In Trypanosoma and Leishmania, JBP1/2 enzymes convert dT to HOMedU as a precursor to β-D-glucosyl-hydroxymethyluracil ("base J"), which regulates transcription termination .
  • Oxidative Damage Biomarker : In mammals, HOMedU forms via ROS-induced thymidine oxidation, correlating with aging, cancer, and autoimmune diseases. Elevated HOMedU in urine/serum reflects systemic oxidative stress .

Q. How does HOMedU form in DNA, and what are the key enzymatic pathways involved?

Answer: Two distinct pathways exist:

  • Enzymatic Synthesis : JBP1/2 hydroxylate dT to HOMedU in kinetoplastid parasites. This is a precursor for glucose-modified base J, critical for immune evasion .
  • Non-enzymatic Oxidation : Ionizing radiation or ROS (e.g., from inflammation) oxidizes thymidine to HOMedU, causing mutagenesis and genomic instability .

Advanced Research Questions

Q. How can researchers differentiate between enzymatically generated HOMedU (e.g., by JBPs) and oxidative damage products?

Answer:

  • Enzyme-Specific Inhibitors : Use JBP1/2 inhibitors (e.g., small-molecule screens) to suppress enzymatic HOMedU production. Residual HOMedU in treated samples reflects oxidative damage .
  • Contextual Analysis : Enzymatic HOMedU in parasites localizes to specific genomic regions (e.g., telomeres), while oxidative HOMedU in mammals is stochastic. Spatial mapping via SMRT sequencing or immunoprecipitation clarifies origins .

Q. What experimental strategies are effective in resolving discrepancies in HOMedU quantification across different detection platforms?

Answer:

  • Cross-Platform Calibration : Compare LC-MS/MS (quantitative) with fluorogenic labeling (e.g., o-phenylenediamine for 5fU detection) or GC/MS. Normalize results using synthetic HOMedU standards .
  • Digestion Optimization : Validate DNA digestion protocols (e.g., SMUG1 vs. alkaline phosphatase) to ensure complete nucleotide release. Incomplete digestion skews LC-MS/MS ratios .

Q. How does HOMedU interact with other DNA modifications like 5-hydroxymethylcytosine (5hmC), and what analytical approaches elucidate these relationships?

Answer:

  • Co-Modification Analysis : Use hydrophilic interaction liquid chromatography (HILIC)-MS/MS to simultaneously quantify HOMedU, 5hmC, and 5-formylcytosine (5fC). Pearson correlation in tissues reveals synergistic/antagonistic roles .
  • Epigenetic Crosstalk : In embryonic stem cells, TET1 oxidizes 5mC to 5hmC but does not directly interact with HOMedU. Knockout models (e.g., TET1−/−) clarify pathway independence .

Q. What structural insights into HOMedU-DNA conformation are critical for understanding protein binding?

Answer:

  • NMR Spectroscopy : Studies show the HOMedU hydroxymethyl group adopts a fixed 3′-orientation, enabling hydrogen bonding with adjacent adenine residues. This alters DNA flexibility, impacting transcription factor binding (e.g., TF1 in SPO1 phage) .
  • Comparative Modeling : Contrast HOMedU-containing oligonucleotides with thymidine analogs using NOESY and DQF-COSY to identify base-pair destabilization hotspots .

Q. Methodological Notes

  • Contradiction Management : Discrepancies between enzymatic vs. oxidative HOMedU require controlled in vitro systems (e.g., JBP1-purified assays vs. ROS-treated DNA) .
  • Data Reproducibility : Include ≥3 biological replicates for LC-MS/MS, with CV <5% for intra-assay precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.